3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)
CAS No.:
Cat. No.: VC20255709
Molecular Formula: C18H13ClN2O2
Molecular Weight: 324.8 g/mol
* For research use only. Not for human or veterinary use.
![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI) -](/images/structure/VC20255709.png)
Specification
Molecular Formula | C18H13ClN2O2 |
---|---|
Molecular Weight | 324.8 g/mol |
IUPAC Name | 4-[3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione |
Standard InChI | InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22) |
Standard InChI Key | VVZJFICTTKPNCK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is systematically named (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione under IUPAC nomenclature, reflecting its stereochemical configuration . Key identifiers include:
The Z/E configuration at the propenylidene group and phenyl substitution at position 1 are critical to its three-dimensional structure . The 2-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological interactions.
Synthesis and Structural Elucidation
Spectroscopic Characterization
Hypothetical characterization data, inferred from related compounds, would likely include:
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretching of dione groups) and 750 cm⁻¹ (C-Cl vibration) .
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¹H-NMR: Distinct signals for the phenyl protons (δ 7.2–7.8 ppm), propenylidene vinyl protons (δ 6.5–7.0 ppm), and pyrazolidine ring protons (δ 3.5–4.5 ppm) .
Pharmacological Properties
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